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7-(3-Hydroxypropoxy)quinazolin-

4(3H)-one

Cat. No.: B143812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a heterocyclic organic compound belonging to

the quinazolinone class. Quinazolinones are a prominent scaffold in medicinal chemistry, with a

wide range of biological activities including anticancer, anti-inflammatory, antibacterial, and

antifungal properties. This specific derivative is of particular interest as a key intermediate in

the synthesis of the potent and selective Aurora B kinase inhibitor, AZD1152 (Barasertib), a

compound investigated for its potential in cancer therapy. This technical guide provides a

comprehensive overview of the physicochemical properties, synthesis, and characterization of

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one is essential for its handling, characterization, and

application in synthetic chemistry. The key properties are summarized in the table below.
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Property Value Source

Molecular Formula C₁₁H₁₂N₂O₃ --INVALID-LINK--[1]

Molecular Weight 220.22 g/mol --INVALID-LINK--[1]

CAS Number 557770-89-5 --INVALID-LINK--[1]

Boiling Point 424.8±51.0 °C (Predicted) --INVALID-LINK--[2]

Density 1.34 g/cm³ (Predicted) --INVALID-LINK--[2]

pKa 14.79±0.10 (Predicted) --INVALID-LINK--[2]

Appearance Not specified (likely a solid) General knowledge

Synthesis and Experimental Protocols
The synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one typically involves the

introduction of the 3-hydroxypropoxy side chain onto a pre-formed quinazolinone core,

specifically at the 7-position. A common starting material for this synthesis is 7-

hydroxyquinazolin-4(3H)-one.

General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from a suitable

anthranilic acid derivative.

Anthranilic Acid Derivative

7-Hydroxyquinazolin-4(3H)-one

 Cyclization 

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

 Alkylation 
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A general workflow for the synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one from 7-
Hydroxyquinazolin-4(3H)-one
This procedure outlines a common method for the alkylation of a phenolic hydroxyl group.

Materials:

7-Hydroxyquinazolin-4(3H)-one

3-Bromo-1-propanol or 3-Chloro-1-propanol

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

Dimethylformamide (DMF) or Acetone

Ethyl acetate

Hexane

Water

Procedure:

Reaction Setup: To a solution of 7-hydroxyquinazolin-4(3H)-one in a suitable solvent such as

DMF or acetone, add a base such as potassium carbonate or cesium carbonate.

Addition of Alkylating Agent: Add 3-bromo-1-propanol or 3-chloro-1-propanol to the reaction

mixture.

Reaction Conditions: Heat the mixture to a temperature ranging from 60°C to 100°C and stir

for several hours until the reaction is complete, as monitored by Thin Layer Chromatography

(TLC).
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Work-up: After cooling to room temperature, pour the reaction mixture into water and extract

with an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel using a mixture of ethyl acetate and hexane as the

eluent to afford 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one.

Characterization Methods
The structural confirmation and purity assessment of the synthesized 7-(3-
Hydroxypropoxy)quinazolin-4(3H)-one are crucial. The following are standard analytical

techniques employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the

aromatic protons of the quinazolinone ring system, as well as the protons of the 3-

hydroxypropoxy side chain. The chemical shifts, multiplicities, and integration values of these

signals provide detailed information about the connectivity of the atoms.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display distinct signals for each unique

carbon atom in the molecule, including the carbonyl carbon of the quinazolinone ring, the

aromatic carbons, and the carbons of the aliphatic side chain.

High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of the compound.

Method: A reversed-phase HPLC method, typically using a C18 column, is employed. The

mobile phase usually consists of a mixture of acetonitrile and water, often with a small

amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

Detection: The compound can be detected using a UV detector, typically at a wavelength

where the quinazolinone chromophore has a strong absorbance.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its

fragmentation pattern.

Technique: Electrospray ionization (ESI) is a common ionization technique for this type of

molecule, which will typically show a protonated molecular ion [M+H]⁺. High-resolution mass

spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Context: Role as an Intermediate for an
Aurora Kinase Inhibitor
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a crucial building block in the synthesis of

AZD1152, a selective inhibitor of Aurora B kinase[1]. Aurora kinases are a family of

serine/threonine kinases that play essential roles in cell division, and their overexpression is

implicated in various cancers.

Aurora Kinase Signaling Pathway
The Aurora kinase family consists of three main members: Aurora A, Aurora B, and Aurora C.

They are key regulators of mitosis.

G2 Phase

M Phase (Mitosis)

Aurora A Activation

Centrosome Maturation Spindle Assembly

Chromosome Segregation Cytokinesis

Aurora B Activation

Inhibition by AZD1152
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Simplified overview of Aurora kinase roles in the cell cycle and the point of inhibition by

AZD1152.

Inhibition of Aurora B by compounds derived from 7-(3-Hydroxypropoxy)quinazolin-4(3H)-
one, such as AZD1152, leads to defects in chromosome segregation and cytokinesis,

ultimately resulting in apoptosis (programmed cell death) in cancer cells. This makes the

synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one a critical step in the development of

potential anti-cancer therapeutics.

Conclusion
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a compound of significant interest due to its

role as a key intermediate in the synthesis of targeted cancer therapies. This guide has

provided a detailed overview of its physicochemical properties, a general protocol for its

synthesis, and methods for its characterization. The understanding of this molecule is crucial

for researchers and professionals involved in the discovery and development of novel

quinazolinone-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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